
N-(5-Iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide is an organic compound with the molecular formula C12H15IN2O This compound is characterized by the presence of an iodine atom attached to a pyridine ring, which is further substituted with a methyl group and a dimethyl-propionamide moiety
Applications De Recherche Scientifique
N-(5-Iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound may serve as a probe in biochemical assays to study enzyme activity or receptor binding.
Industrial Applications: It can be employed in the synthesis of agrochemicals and other specialty chemicals.
Méthodes De Préparation
The synthesis of N-(5-Iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-iodo-6-methyl-pyridine, which can be achieved through iodination of 6-methyl-pyridine using iodine and an oxidizing agent such as nitric acid.
Amidation Reaction: The iodinated pyridine is then subjected to an amidation reaction with 2,2-dimethyl-propionyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
N-(5-Iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.
Oxidation Reactions: The methyl group on the pyridine ring can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the propionamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Mécanisme D'action
The mechanism of action of N-(5-Iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The iodine atom and the pyridine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
N-(5-Iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide can be compared with similar compounds such as:
N-(5-Bromo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide: This compound has a bromine atom instead of iodine, which may affect its reactivity and binding properties.
N-(5-Iodo-6-ethyl-pyridin-2-yl)-2,2-dimethyl-propionamide: The presence of an ethyl group instead of a methyl group can influence the compound’s steric and electronic properties.
N-(5-Iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-butanamide: The butanamide moiety introduces additional carbon atoms, potentially altering the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodine atom, which can significantly impact its chemical and biological properties.
Propriétés
IUPAC Name |
N-(5-iodo-6-methylpyridin-2-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2O/c1-7-8(12)5-6-9(13-7)14-10(15)11(2,3)4/h5-6H,1-4H3,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPJFPZGLUXQGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C(C)(C)C)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356819 |
Source


|
| Record name | N-(5-Iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676588-16-2 |
Source


|
| Record name | N-(5-Iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 7-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B1299087.png)
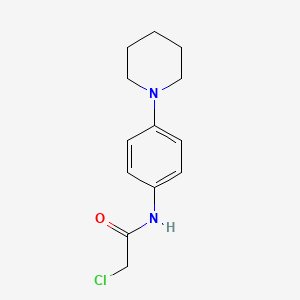

![[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethylsulfanyl]-acetic acid](/img/structure/B1299091.png)



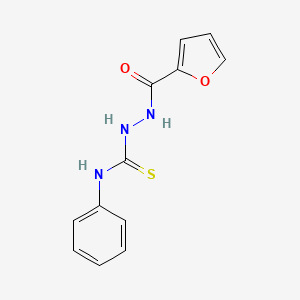
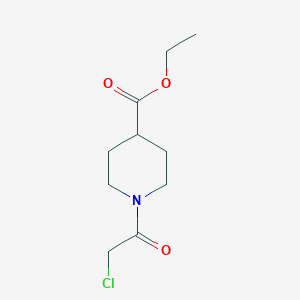
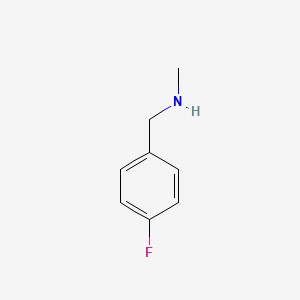
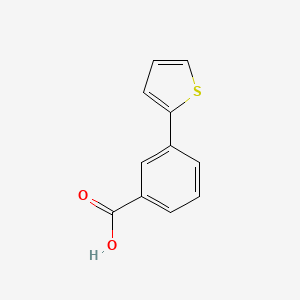
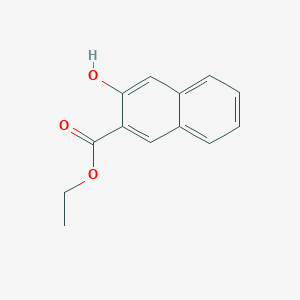
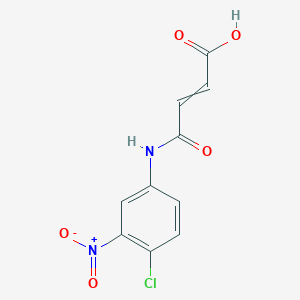
![4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1299112.png)
